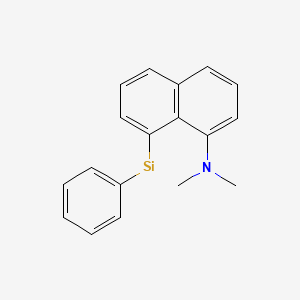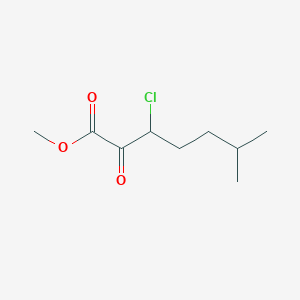
1,3-Cyclopentadiene, 5-methoxy-1,2,3,4,5-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclopentadiene, 5-methoxy-1,2,3,4,5-pentamethyl- is an organic compound with a unique structure characterized by a cyclopentadiene ring substituted with five methyl groups and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 5-methoxy-1,2,3,4,5-pentamethyl- typically involves the alkylation of cyclopentadiene derivatives. One common method is the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with methoxy reagents under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentadiene, 5-methoxy-1,2,3,4,5-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentadiene derivatives.
Scientific Research Applications
1,3-Cyclopentadiene, 5-methoxy-1,2,3,4,5-pentamethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene, 5-methoxy-1,2,3,4,5-pentamethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in organometallic complexes, thereby influencing the reactivity and stability of these complexes. Additionally, its methoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: Similar structure but lacks the methoxy group.
1,3-Cyclopentadiene, 1,2,3,4,5-pentamethyl-: Similar structure but lacks the methoxy group.
Uniqueness
1,3-Cyclopentadiene, 5-methoxy-1,2,3,4,5-pentamethyl- is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
114564-19-1 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-methoxy-1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C11H18O/c1-7-8(2)10(4)11(5,12-6)9(7)3/h1-6H3 |
InChI Key |
GDWISHYGNZOYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C1C)C)(C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate](/img/structure/B14291341.png)







![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)


